Bis(2-methylphenyl)silane
Description
Structure
2D Structure
Properties
CAS No. |
172329-04-3 |
|---|---|
Molecular Formula |
C14H14Si |
Molecular Weight |
210.35 g/mol |
InChI |
InChI=1S/C14H14Si/c1-11-7-3-5-9-13(11)15-14-10-6-4-8-12(14)2/h3-10H,1-2H3 |
InChI Key |
LEEZRPSMTVQIAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1[Si]C2=CC=CC=C2C |
Origin of Product |
United States |
Synthetic Methodologies for Bis 2 Methylphenyl Silane and Its Analogues
Classical Approaches in Organosilane Synthesis
Traditional methods for forming silicon-carbon bonds are well-established and continue to be valuable for their reliability and versatility. These approaches often involve the use of highly reactive organometallic reagents or redistribution reactions under specific catalytic conditions.
Grignard Reagent-Mediated Arylation of Halosilanes
The reaction between a Grignard reagent and a halosilane is a cornerstone of organosilane synthesis. This versatile method allows for the introduction of aryl groups, such as the 2-methylphenyl (o-tolyl) group, onto a silicon center by displacing halide atoms. The general reaction involves the nucleophilic attack of the Grignard reagent's carbanion on the electrophilic silicon atom of a halosilane.
A common precursor for this synthesis is silicon tetrachloride (SiCl₄). The reaction with o-tolylmagnesium bromide, the Grignard reagent derived from 2-bromotoluene (B146081), proceeds in a stepwise manner. The reaction is typically conducted in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF) under an inert atmosphere to prevent the quenching of the highly reactive Grignard reagent by moisture. Initially, one equivalent of the Grignard reagent reacts to form trichloro(2-methylphenyl)silane, followed by subsequent additions to yield dichloro-bis(2-methylphenyl)silane, chloro-tris(2-methylphenyl)silane, and finally, tetra(2-methylphenyl)silane. To favor the formation of Bis(2-methylphenyl)silane, the stoichiometry must be carefully controlled.
Achieving a high yield of the desired diarylsilane, this compound, over mono-, tri-, or tetra-arylated products is a significant challenge that hinges on precise stoichiometric control. The relative amounts of the Grignard reagent and the halosilane precursor are critical. Using approximately two equivalents of the o-tolyl Grignard reagent for every one equivalent of a tetrahalosilane like SiCl₄ theoretically favors the formation of the di-substituted product.
However, in practice, a mixture of products is common due to the similar reactivity of the intermediate chlorosilanes. To optimize the yield of the desired product, reaction conditions such as temperature and addition rate are carefully managed. Low-temperature silylation can help to selectively produce the monoaryl siloxane. researchgate.net The formation of di- and tri-arylated silanes as byproducts is a common limitation. researchgate.net The principle of moderating reactivity is a key consideration in optimizing Grignard-based syntheses.
Redistribution Reactions for Arylsilane Formation
Redistribution reactions provide an alternative route for synthesizing arylsilanes. These reactions involve the exchange of substituents around a central silicon atom, typically catalyzed by Lewis acids or transition metal complexes. For instance, a mixture of a tetraarylsilane and a tetrahalosilane can be heated in the presence of a catalyst like aluminum chloride to produce a statistical mixture of arylhalosilanes.
Transition metal complexes of iridium and rhodium are also known to catalyze the redistribution of various organosilanes. umich.edu These reactions proceed through the breaking and remaking of Si-C and Si-H bonds. umich.edu The reaction can be complex, but by controlling the reaction conditions and the catalyst, it is possible to influence the product distribution and favor the formation of specific arylsilanes like this compound. This method is particularly useful for producing hydrochlorosilanes. researchgate.net
Dichlorosilane (B8785471) Route and Variations
The use of dichlorosilane (H₂SiCl₂) offers a more direct route to diarylsilanes. The reaction of dichlorosilane with an aryl Grignard reagent can lead to the formation of diarylsilanes. However, a significant drawback of this method is the handling of dichlorosilane, which is a gaseous and pyrophoric compound.
To circumvent these difficulties, variations on this route have been developed. One effective strategy involves the use of dichlorodiethoxysilane as a precursor. Substituted arylbromides can be treated with tert-butyllithium (B1211817) and then added to dichlorodiethoxysilane to form diaryldiethoxysilanes quantitatively. organic-chemistry.org These intermediates can then be readily reduced to the corresponding diarylsilanes, such as this compound, using a reducing agent like lithium aluminum hydride (LiAlH₄) in diethyl ether. organic-chemistry.orgorganic-chemistry.org This approach advantageously avoids the need to handle the hazardous dichlorosilane gas. organic-chemistry.orgorganic-chemistry.org Another variation involves the reaction of metallic silicon with hydrogen chloride and an alkene or alkyne, highlighting a direct functionalization approach.
Advanced Synthetic Strategies for this compound Derivatives
Modern synthetic chemistry seeks more efficient, sustainable, and selective methods. In organosilicon chemistry, electrochemical approaches represent a significant advancement, offering milder reaction conditions and unique reactivity compared to classical methods.
Electrochemical Synthesis Pathways
Electrochemical synthesis is emerging as a powerful and sustainable alternative for the formation of Si-C and Si-Si bonds. electrochem.orgresearchgate.net This technique can bypass the need for hazardous reagents like alkali metals, which are common in traditional methods such as Wurtz coupling. electrochem.org Electrosynthesis provides a general approach for the synthesis of disilanes and oligosilanes through the reductive activation of readily available chlorosilanes. nih.govresearchgate.net
The core principle involves the electrochemical generation of reactive silyl (B83357) intermediates, such as silyl anions, which can then react with suitable electrophiles. researchgate.net By carefully selecting the solvent, supporting electrolyte, and electrolysis parameters, organofunctional silanes can be obtained in a one-step process with yields reaching up to 90%. electrochem.org This method allows for the efficient and selective generation of silyl anions, which are otherwise difficult to achieve. nih.gov Computational studies support a mechanism involving an electrochemically driven radical-polar crossover. researchgate.net This strategy is considered a milder alternative to canonical Wurtz coupling and provides convenient access to linear and cyclic oligosilanes that were previously challenging to prepare. researchgate.net While direct synthesis of this compound via this method is not explicitly detailed in the provided context, the principles can be extended to its synthesis by using an appropriate chlorosilane precursor, such as dichloro(2-methylphenyl)silane, in an electrochemical setup.
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis is a cornerstone of modern organic synthesis and provides powerful tools for the construction of compounds like this compound. These methods offer high efficiency, selectivity, and functional group tolerance.
Ring-closing metathesis (RCM) is a powerful reaction that forms cyclic alkenes through the redistribution of carbon-carbon double bonds, catalyzed by transition metal complexes, most notably those based on ruthenium (Grubbs catalysts) and molybdenum (Schrock catalysts). wikipedia.orgharvard.edu This methodology can be applied to the synthesis of silicon-containing heterocyclic systems, such as dibenzoheteropines.
To synthesize a dibenzosilapine, a diarylsilane precursor bearing two vinyl or other olefinic appendages in the ortho positions of the phenyl rings is required. For an analogue of this compound, this would involve starting with a molecule like bis(2-vinylphenyl)silane. The RCM reaction would then proceed to form a new carbon-carbon double bond, closing the seven-membered ring that includes the silicon atom.
The generally accepted mechanism for olefin metathesis, proposed by Hérisson and Chauvin, involves the reaction of an alkene with a transition metal alkylidene (carbene) complex. wikipedia.orgharvard.edu The key steps are:
A [2+2] cycloaddition between the metal carbene and the olefin to form a metallacyclobutane intermediate.
A retro-[2+2] cycloelimination of the metallacyclobutane, which can either regenerate the starting materials or form a new olefin and a new metal carbene.
In RCM, an intramolecular version of this process occurs. The catalyst first reacts with one of the olefinic groups on the substrate. The resulting metal carbene then reacts with the second olefinic group within the same molecule, leading to the formation of the cyclic product and the release of a small volatile alkene, such as ethylene, which drives the reaction to completion. wikipedia.org The choice of catalyst is crucial and can be influenced by the substrate's structure and the presence of other functional groups. beilstein-journals.org
Dehydrocoupling is a reaction that involves the formation of a bond between two elements with the elimination of hydrogen gas (H₂). Transition metal catalysts are often employed to facilitate this process. In the context of silicon chemistry, the dehydrocoupling of bis-silanes (containing Si-H bonds) with disilanols (containing Si-OH bonds) is a method for synthesizing polysiloxanes. acs.orgresearchgate.net
This polymerization method, catalyzed by complexes of rhodium, such as Wilkinson's catalyst (RhCl(PPh₃)₃), allows for the formation of Si-O-Si linkages under mild conditions. acs.orgresearchgate.netuwaterloo.ca The reaction provides a pathway to high-molecular-weight silphenylenesiloxane polymers. The mechanism is believed to involve oxidative addition of the Si-H bond to the metal center, followed by reaction with the silanol (B1196071) and reductive elimination of the Si-O-Si linked product. This method is noted for its high efficiency and the mild conditions under which it can be performed, making it suitable for creating well-defined polymer microstructures. acs.orgresearchgate.net Iron-catalyzed dehydrocoupling polymerizations have also been developed as a more sustainable alternative. nih.gov
| Monomers | Catalyst | Product |
| Bis-silane (R₂SiH₂) + Disilanol (R'₂(OH)₂) | Rhodium Complex | Polysiloxane |
| Bis(hydrosilane) + Diol | Pd/C or RhCl(PPh₃)₃ | Poly(silyl ether) |
Table 2: Examples of Dehydrocoupling Polymerization. acs.orgresearchgate.netuwaterloo.ca
Ring-Closing Metathesis (RCM) for Dibenzoheteropine Synthesis
Reactions Involving Organolithium Reagents and Halosilanes
A foundational and widely used method for creating silicon-carbon bonds is the reaction of an organometallic nucleophile, such as an organolithium or Grignard reagent, with an electrophilic halosilane.
To synthesize this compound, 2-bromotoluene can be treated with an alkyl lithium reagent, such as n-butyllithium, at low temperatures to generate 2-tolyllithium via lithium-halogen exchange. This highly reactive organolithium species is then reacted with a suitable halosilane. For the synthesis of the target molecule, dichlorosilane (H₂SiCl₂) would be the appropriate electrophile.
The reaction proceeds via nucleophilic substitution at the silicon center, where the carbanionic carbon of the 2-tolyllithium attacks the electrophilic silicon atom, displacing a chloride ion. To form the diarylsilane, two equivalents of the organolithium reagent are required per equivalent of dichlorosilane.
Reaction Scheme:
2-CH₃-C₆H₄-Br + n-BuLi → 2-CH₃-C₆H₄-Li + n-BuBr
2 (2-CH₃-C₆H₄-Li) + H₂SiCl₂ → (2-CH₃-C₆H₄)₂SiH₂ + 2 LiCl
This method is highly effective but requires careful control of stoichiometry and reaction conditions (e.g., low temperature) to prevent side reactions, such as over-alkylation/arylation or reactions with the solvent. nih.govresearchgate.net The formation of di- and tri-arylated byproducts can be a challenge, but optimizing the temperature and the equivalents of the silylating agent can lead to predominantly mono-substituted products when desired. nih.govresearchgate.net The reaction of dichlorosilanes with lithium reagents has been successfully used to synthesize various diorganosilanes. nih.gov
Derivatization of Precursor Silanes for Functional Group Introduction
The introduction of functional groups onto precursor silanes, such as this compound and its analogues, is a critical step in tailoring their chemical and physical properties for specific applications. This derivatization can be achieved through various synthetic methodologies, which allow for the precise modification of the molecule. These methods primarily target the reactive sites of the silane (B1218182), including the silicon center and the associated aryl moieties. Key strategies involve radical functionalization, as well as substitution and addition reactions on the aromatic rings.
Radical Functionalization Techniques
Radical functionalization offers a powerful method for introducing functional groups, often under mild conditions. These reactions proceed via free-radical intermediates and typically involve three key steps: initiation, propagation, and termination youtube.comyoutube.commasterorganicchemistry.com. Initiation involves the formation of radical species, usually facilitated by a radical initiator like benzoyl peroxide (BPO) or by UV light masterorganicchemistry.comlibretexts.org. In the propagation step, the generated radical reacts with the silane precursor to create a new radical, which then continues the reaction chain. Termination occurs when two radicals combine, ending the chain reaction youtube.comyoutube.com.
A pertinent example of radical functionalization on a related organosilicon compound is the bromination of benzylic positions. In a study on the synthesis of α,ω-bisacylpolysilanes, 1,2-dibenzyl-1,1,2,2-tetramethyldisilane was successfully tetrabrominated at the benzylic carbons. This reaction was carried out using N-bromosuccinimide (NBS) as the bromine source and a catalytic amount of benzoyl peroxide (BPO) as the radical initiator nih.gov. The reaction proceeds by the homolytic cleavage of the O-O bond in BPO to generate benzoyloxy radicals. These radicals then abstract a benzylic hydrogen from the disilane, creating a stabilized benzylic radical. This radical subsequently reacts with NBS to form the brominated product and a succinimidyl radical, which continues the chain.
Table 1: Radical Bromination of 1,2-Dibenzyl-1,1,2,2-tetramethyldisilane nih.gov
| Reactant | Reagents | Product | Yield |
| 1,2-Dibenzyl-1,1,2,2-tetramethyldisilane | N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO) | 1,2-Bis(dibromo(phenyl)methyl)-1,1,2,2-tetramethyldisilane | 72% |
This methodology highlights the potential for selectively functionalizing positions on aryl silane precursors that are susceptible to radical attack, such as benzylic carbons, without disrupting the core silane structure. While this example is not on the aryl ring itself, similar principles can be applied to initiate radical reactions involving the aromatic moieties under different conditions.
Substitution and Addition Reactions on Aryl Moieties
The aryl groups attached to the silicon atom in compounds like this compound are amenable to a variety of substitution and, to a lesser extent, addition reactions. These reactions allow for the direct modification of the aromatic rings, enabling the introduction of a wide array of functional groups.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for arenes. masterorganicchemistry.com In the context of arylsilanes, the silyl group influences the reactivity and regioselectivity of the substitution. The C–Si bond can stabilize a positive charge in the β-position through hyperconjugation, making the silyl group an ortho-, para-directing group. wikipedia.org However, a particularly important and synthetically useful reaction for arylsilanes is ipso-substitution. In this reaction, the electrophile attacks the carbon atom directly bonded to the silicon, leading to the cleavage of the C–Si bond and replacement of the silyl group. This process is highly valuable for converting arylsilanes into other functionalized aromatic compounds. scholaris.ca
Key electrophilic aromatic substitution reactions include:
Halogenation: Introduction of halogens (Cl, Br, I) onto the aromatic ring.
Nitration: Introduction of a nitro group (NO₂) using nitric acid and sulfuric acid.
Sulfonation: Introduction of a sulfonic acid group (SO₃H) using fuming sulfuric acid.
Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively. masterorganicchemistry.com
The preparation of arylsilanes through direct electrophilic silylation of aromatic compounds is generally limited to highly activated systems due to the nature of silyl electrophiles. scholaris.ca
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) provides a pathway to functionalize aryl rings by displacing a leaving group with a nucleophile. wikipedia.orgmasterorganicchemistry.comchemistrysteps.com This reaction is fundamentally different from EAS and typically requires the aromatic ring to be electron-deficient. chemistrysteps.com This is achieved by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to a suitable leaving group (like a halide). wikipedia.orgchemistrysteps.com
For a diarylsilane like this compound, SNAr would not be expected to occur on the unsubstituted rings. However, if the precursor silane already contains aryl moieties bearing strong electron-withdrawing groups and a leaving group at an appropriate position, SNAr can be a viable method for further derivatization. The mechanism proceeds through an addition-elimination pathway, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. diva-portal.orglibretexts.org
Table 2: Comparison of Aromatic Substitution Reactions for Arylsilane Derivatization
| Reaction Type | Ring Requirement | Role of Silyl Group | Typical Reagents |
| Electrophilic Aromatic Substitution (EAS) | Electron-rich or neutral | Directing group (o,p-) or leaving group (ipso) | Br₂, HNO₃/H₂SO₄, RCOCl/AlCl₃ |
| Nucleophilic Aromatic Substitution (SNAr) | Electron-poor with leaving group | Typically spectator, unless activating groups are present | NaOCH₃, R₂NH, NaOH |
Addition Reactions
Addition reactions that disrupt the aromaticity of the phenyl rings in arylsilanes are generally less common than substitution reactions. However, under specific reducing conditions, such as the Birch reduction, aromatic rings can undergo partial reduction. A "silyl Birch reduction" has been described for the preparation of 1,4-bis(trimethylsilyl)-2-substituted benzene (B151609) derivatives from a monosubstituted benzene precursor. scholaris.ca This type of reaction involves the addition of electrons and protons to the aromatic ring, leading to a non-aromatic cyclohexadiene intermediate, which can then be re-aromatized under oxidative workup to yield a polysilylated arene. scholaris.ca
Characterization and Structural Elucidation Techniques
Spectroscopic Analysis Methods
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic structure of molecules containing chromophores. In this compound, the two aromatic phenyl rings act as the primary chromophores.
The UV-Vis spectrum of aromatic silanes like this compound is dominated by electronic transitions within the aromatic rings. The primary transitions observed are π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the benzene (B151609) ring.
Aromatic compounds typically display several absorption bands in the UV region. These are often referred to as the E1, E2, and B bands. For substituted benzenes, these bands can undergo a bathochromic shift (shift to longer wavelengths) and an increase in intensity (hyperchromic effect) compared to unsubstituted benzene. The presence of the silicon atom and the methyl groups on the phenyl rings in this compound influences the precise energy and probability of these transitions. The silicon atom can interact with the π-system of the aromatic rings through σ-π conjugation, which may lead to shifts in the absorption maxima.
Table 1: Typical Electronic Transitions in Aromatic Compounds
| Transition Type | Description | Typical Wavelength Region |
|---|
Note: Specific experimental λmax values for this compound are not available in the cited literature. The table reflects general transitions for aromatic systems.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.
For this compound (C₁₄H₁₆Si), the exact molecular weight can be calculated from the isotopic masses of its constituent atoms. The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass.
Electron ionization (EI) is a common method used in mass spectrometry that causes the molecule to fragment in a reproducible manner. The fragmentation pattern provides a "fingerprint" that aids in structural elucidation. For this compound, fragmentation is expected to occur at the weakest bonds. Key fragmentation pathways would likely include:
Loss of a hydrogen radical: Formation of an [M-1]⁺ ion.
Loss of a methyl radical: Cleavage of a methyl group from one of the tolyl rings to form an [M-15]⁺ ion.
Cleavage of the Si-C bond: Loss of a tolyl group (C₇H₇) to form a prominent [M-91]⁺ ion.
Formation of the tropylium (B1234903) ion: The ejected tolyl fragment (C₇H₇⁺) can rearrange to the stable tropylium ion at m/z 91.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value (Predicted) | Identity of Fragment |
|---|---|
| 212 | [C₁₄H₁₆Si]⁺ (Molecular Ion) |
| 197 | [M - CH₃]⁺ |
| 121 | [M - C₇H₇]⁺ |
Note: This table is based on general fragmentation principles for aromatic and organosilicon compounds, as specific experimental mass spectra for this compound were not found in the reviewed literature.
X-ray Crystallography for Solid-State Structure Determination
In the solid state, the silicon atom in a tetravalent diarylsilane like this compound is expected to adopt a distorted tetrahedral geometry. The C-Si-C bond angle would be a key parameter, influenced by the steric bulk of the two o-tolyl groups. mdpi.com The steric hindrance between the ortho-methyl groups on the two phenyl rings would likely force the rings to be twisted out of a coplanar arrangement relative to each other. This twisting would be characterized by the dihedral angles between the plane of the phenyl rings and the C-Si-C plane.
Table 3: Representative Bond Parameters in Diarylsilanes
| Parameter | Typical Value |
|---|---|
| Si-C Bond Length | ~1.85 - 1.90 Å |
| C-Si-C Bond Angle | ~110 - 120° |
Note: These values represent typical ranges observed in related organosilicon compounds. Specific data for this compound requires experimental crystallographic analysis.
Advanced Analytical Techniques for Material Characterization
The comprehensive characterization of this compound, particularly in the context of its potential applications in materials science, necessitates the use of advanced analytical techniques. These methods provide in-depth information regarding the compound's electronic properties, surface characteristics, and thermal stability, which are crucial for evaluating its performance and durability in various applications.
Energy-Resolved Electrochemical Impedance Spectroscopy (ER-EIS) for Electronic Properties
Energy-Resolved Electrochemical Impedance Spectroscopy (ER-EIS) is a powerful technique for determining the electronic density of states (DOS) in semiconductor materials, including organosilicon compounds. This method probes the energy levels of the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and any mid-gap defect states.
The ER-EIS measurement involves applying a small AC voltage perturbation to a system consisting of an electrolyte and the organosilicon material. By measuring the phase-resolved impedance over a range of frequencies and applied DC potentials, the charge transfer resistance at the electrolyte/semiconductor interface can be determined. This resistance is directly related to the DOS at a specific energy level, which is controlled by the applied external voltage.
For a diarylsilane such as this compound, ER-EIS can provide valuable insights into its electronic structure. The positions of the HOMO and LUMO levels are critical parameters that govern the material's charge injection and transport properties, which are essential for applications in organic electronics. Furthermore, the presence and distribution of defect states within the bandgap can significantly impact device performance and stability.
Table 1: Expected Parameters from ER-EIS Analysis of this compound
| Parameter | Description | Significance |
| HOMO Level | Energy of the Highest Occupied Molecular Orbital. | Determines the material's ionization potential and hole injection/transport characteristics. |
| LUMO Level | Energy of the Lowest Unoccupied Molecular orbital. | Determines the material's electron affinity and electron injection/transport characteristics. |
| Bandgap | The energy difference between the HOMO and LUMO levels. | Defines the material's optical and electronic properties, such as its absorption spectrum and conductivity. |
| Defect States | Localized electronic states within the bandgap. | Can act as charge traps, affecting charge transport and device performance. |
X-ray Photoelectron Spectroscopy (XPS) and Total Reflection X-ray Fluorescence (TXRF) for Surface Analysis
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. When a material is irradiated with X-rays, photoelectrons are emitted from the sample's surface. The kinetic energy of these photoelectrons is characteristic of the element and its chemical environment.
For this compound, XPS analysis would be instrumental in confirming its elemental composition (silicon, carbon, and hydrogen) and, more importantly, in elucidating the chemical bonding states. High-resolution XPS spectra of the Si 2p and C 1s core levels would provide detailed information. The Si 2p spectrum would be expected to show a primary peak corresponding to the Si-C bonds. Any presence of Si-O bonds, indicating oxidation, would appear as a chemically shifted peak at a higher binding energy. The C 1s spectrum can be deconvoluted to distinguish between C-Si, C-C, and C-H bonds within the phenyl rings and the methyl groups.
XPS is also a powerful tool for characterizing thin films of this compound on various substrates. It can be used to determine the thickness and uniformity of the film, as well as to investigate the interface between the silane layer and the substrate.
Total Reflection X-ray Fluorescence (TXRF)
Total Reflection X-ray Fluorescence is an analytical technique used for the elemental analysis of surfaces. In TXRF, an X-ray beam impinges on a flat, smooth sample surface at a very small angle (grazing incidence), resulting in total reflection of the X-ray beam. This geometry significantly reduces the background signal from the substrate, making the technique extremely sensitive to surface contaminants.
While XPS provides information about the chemical composition of the silane itself, TXRF is primarily used to detect and quantify trace metallic impurities on a surface. In the context of this compound, TXRF would be a valuable quality control tool. For instance, if this compound is to be used as a coating or an interface layer in an electronic device, it is crucial that the substrate is free from metallic contaminants that could impair device performance. TXRF can be employed to inspect the cleanliness of the substrate before the application of the silane and to ensure that the silane deposition process itself does not introduce any metallic impurities. The technique is capable of detecting a wide range of elements with very low detection limits, typically in the range of 10^9 to 10^12 atoms/cm².
Table 2: Application of Surface Analysis Techniques to this compound
| Technique | Information Obtained | Application to this compound |
| XPS | Elemental composition, chemical states (e.g., Si-C, Si-O, C-C, C-H), film thickness. | Verification of compound purity, characterization of thin films, study of surface oxidation or degradation. |
| TXRF | Detection and quantification of trace metallic surface contamination. | Quality control of substrates before silane deposition, monitoring for contamination during processing. |
Thermal Analysis Techniques (e.g., Thermogravimetric Analysis for thermal stability)
Thermal analysis techniques are essential for determining the thermal stability and decomposition behavior of materials. Thermogravimetric Analysis (TGA) is a widely used method that measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
In a TGA experiment, a sample of this compound would be heated at a constant rate, and its mass would be continuously monitored. The resulting TGA curve plots the percentage of mass loss versus temperature. The onset temperature of decomposition, the temperature at which the maximum rate of decomposition occurs (obtained from the derivative of the TGA curve, DTG), and the final residual mass provide critical information about the thermal stability of the compound.
The thermal stability of this compound is a key parameter for its potential use in applications where it might be exposed to elevated temperatures, such as in electronic device fabrication or as a component in high-performance polymers. A high decomposition temperature would indicate good thermal stability. The decomposition profile can also offer insights into the degradation mechanism of the molecule. The analysis can be performed under an inert atmosphere (e.g., nitrogen or argon) to study the intrinsic thermal stability or under an oxidative atmosphere (e.g., air) to evaluate its stability towards thermo-oxidative degradation.
Table 3: Key Parameters from Thermogravimetric Analysis of this compound
| Parameter | Description | Significance |
| Onset Decomposition Temperature (Tonset) | The temperature at which significant mass loss begins. | A primary indicator of the material's thermal stability. |
| Peak Decomposition Temperature (Tpeak) | The temperature at which the rate of mass loss is at its maximum. | Provides information about the kinetics of the decomposition process. |
| Residual Mass | The percentage of the initial mass remaining at the end of the analysis. | Indicates the amount of non-volatile residue, which could be silica (B1680970) or silicon carbide depending on the atmosphere. |
Theoretical and Computational Investigations
Quantum Chemical Studies
Quantum chemical studies, particularly those employing Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in understanding the fundamental properties of molecules like bis(2-methylphenyl)silane. These methods allow for the accurate calculation of molecular geometries, vibrational frequencies, and electronic transitions.
Density Functional Theory (DFT) has become a standard tool for predicting the geometric and vibrational properties of molecules. By approximating the complex many-electron problem through the electron density, DFT offers a balance of accuracy and computational efficiency. researchgate.netrsc.org For silane (B1218182) derivatives, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecular structure.
The vibrational spectra, specifically infrared (IR) and Raman spectra, can also be simulated using DFT. nih.gov These calculations help in the assignment of experimentally observed vibrational bands to specific molecular motions. For instance, the characteristic Si-H stretching vibration in silanes can be precisely located. sciepub.com Studies on related silane compounds have shown excellent agreement between DFT-calculated and experimental vibrational spectra. researchgate.netmdpi.com
Table 1: Representative DFT-Calculated Vibrational Frequencies
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Correlation |
| C-H Aromatic Stretch | 3100-3000 | Often observed in this region for phenyl-containing compounds. nih.gov |
| C-H Alkyl Stretch | 2970-2850 | Corresponds to the methyl group C-H vibrations. researchgate.net |
| Si-H Stretch | ~2100 | A characteristic peak for hydrosilanes, its absence can indicate reaction completion. sciepub.com |
| C=C Aromatic Stretch | 1600-1400 | Typical for the phenyl ring skeletal vibrations. nih.gov |
| Si-C Stretch | 1123-725 | Associated with the silicon-phenyl bond. sciepub.com |
Note: The values in this table are representative and can vary based on the specific computational method and basis set used.
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for investigating the electronic excited states of molecules. core.ac.uk It is widely used to calculate vertical excitation energies, oscillator strengths, and to predict UV-Vis absorption spectra. researchgate.net This information is crucial for understanding the photophysical properties of a compound and its behavior upon interaction with light.
For organosilanes, TD-DFT calculations can shed light on the nature of electronic transitions, such as π-π* transitions within the aromatic rings or charge-transfer excitations. researchgate.netacs.org The accuracy of TD-DFT results can be influenced by the choice of the exchange-correlation functional. researchgate.net Nevertheless, it provides invaluable insights into the excited state landscape, which is essential for applications in areas like photochemistry and materials science. uha.frunipd.it
Table 2: Illustrative TD-DFT Calculated Electronic Transition Data
| Transition | Excitation Energy (eV) | Oscillator Strength (f) | Character |
| S₀ → S₁ | ~4.5 | > 0.1 | π → π* (LUMO) |
| S₀ → S₂ | ~5.2 | > 0.05 | π → π* |
Note: This table presents hypothetical data to illustrate the type of information obtained from TD-DFT calculations. Actual values would require specific computations for this compound.
Mechanistic Pathway Elucidation via Computational Chemistry
Computational chemistry plays a pivotal role in unraveling the intricate details of reaction mechanisms involving organosilanes. By modeling the potential energy surface of a reaction, chemists can identify transition states, calculate activation barriers, and understand the factors that govern selectivity.
The identification of transition state structures is a cornerstone of mechanistic computational chemistry. These high-energy structures on the reaction pathway connect reactants to products. By calculating the energy of the transition state relative to the reactants, the activation energy barrier for a reaction can be determined. rsc.org
For reactions involving silanes, such as hydrosilylation, computational studies can map out the entire catalytic cycle, including oxidative addition, migratory insertion, and reductive elimination steps. researchgate.net DFT calculations have been successfully employed to explore the potential energy surfaces of such reactions, providing insights into the feasibility of different mechanistic pathways. nih.gov For example, a low calculated energy barrier for a particular step suggests that it is kinetically favorable.
In catalyzed reactions, the ligands coordinated to the metal center play a crucial role in determining the catalyst's activity and selectivity. Computational studies are invaluable for understanding these ligand effects. By systematically varying the ligands in the computational model, researchers can probe how electronic and steric properties influence the catalytic cycle. researchgate.net
Computational chemistry is a powerful tool for predicting the stereochemical and regiochemical outcomes of reactions. acs.orgibs.re.kr By comparing the activation energies of competing transition states that lead to different stereoisomers or regioisomers, the preferred reaction pathway can be identified. researchgate.netresearchgate.net
In the context of reactions with prochiral silanes, computational models can help to explain the origin of enantioselectivity. nih.gov By analyzing the non-covalent interactions between the substrate, catalyst, and ligands in the transition state, the factors that favor the formation of one enantiomer over the other can be pinpointed. These predictive capabilities are instrumental in the rational design of new and more effective chiral catalysts. ibs.re.kr
Applications in Materials Science and Polymer Chemistry
Precursors for Advanced Polymeric Materials
Bis(2-methylphenyl)silane can be considered a potential monomer for the synthesis of specialized silicon-containing polymers. The reactivity of its Si-H bond and the nature of its bulky aromatic substituents are key factors that would determine the properties of the resulting materials.
Polysilanes are a class of inorganic polymers with a backbone composed entirely of silicon atoms, known for their unique electronic and optical properties. This compound is not a direct precursor for the most common polysilane synthesis method, the Wurtz-type coupling, which requires diorganodichlorosilanes. However, it could be chemically modified into a suitable monomer, such as bis(2-methylphenyl)dichlorosilane, which could then be polymerized using an alkali metal to form poly[bis(2-methylphenyl)silylene].
Alternatively, hydrosilanes like this compound can undergo dehydrogenative coupling in the presence of transition metal catalysts to form Si-Si bonds. This method often produces lower molecular weight oligomers but offers a more controlled synthesis route compared to Wurtz coupling.
The properties of a hypothetical poly[bis(2-methylphenyl)silylene] would be significantly influenced by its bulky 2-methylphenyl side groups. The relationship between a polymer's structure and its physical properties is fundamental to its application. sisib.com In silicon-backbone polymers, the substituents attached to the silicon chain dictate characteristics such as solubility, thermal stability, and electronic behavior.
The large steric hindrance from the ortho-methyl groups would likely:
Increase Solubility: The bulky, irregular groups would disrupt chain packing, preventing crystallization and enhancing solubility in organic solvents.
Raise the Glass Transition Temperature (Tg): The rigid aromatic groups would restrict the rotational freedom of the Si-Si backbone, leading to a higher Tg compared to polysilanes with smaller alkyl groups. sisib.com
Influence Electronic Properties: The electronic properties of polysilanes, such as their UV absorption, are due to σ-electron delocalization along the Si-Si backbone. The conformation of this backbone, which is heavily influenced by the steric bulk of side groups, directly affects the absorption wavelength (λmax). The bulky o-tolyl groups would force the backbone into a specific conformation, which would determine its unique electronic and photophysical properties.
Table 1: Predicted Influence of (2-methylphenyl) Groups on Polysilane Properties This table is illustrative and based on established principles of polymer chemistry, as specific experimental data for poly[bis(2-methylphenyl)silylene] is not readily available.
| Property | Influence of Bis(2-methylphenyl) Groups | Rationale |
| Solubility | High | Steric hindrance from bulky groups disrupts intermolecular packing, favoring dissolution. |
| Glass Transition (Tg) | High | Restricted rotation of the Si-Si backbone due to rigid aromatic substituents. |
| Crystallinity | Low (Amorphous) | Irregular polymer chain structure prevents efficient packing into a crystal lattice. sisib.com |
| UV Absorption (λmax) | Potentially altered | Steric crowding forces a specific dihedral angle along the Si-Si chain, affecting σ-conjugation. |
A significant challenge for polysilanes is their sensitivity to ultraviolet (UV) light, which causes photodegradation through Si-Si bond scission. This inherent instability limits their use in applications requiring long-term performance under UV exposure, such as organic light-emitting diodes (OLEDs). researchgate.net The mechanism of degradation is complex and highly dependent on the substituents attached to the silicon backbone. researchgate.netnih.gov
The presence of aryl groups, such as the 2-methylphenyl group, can influence photodegradation pathways. Research on related poly[methyl(phenyl)silylene] (PMPSi) shows that the aromatic rings play a role in the electronic transitions and subsequent degradation. rsc.org The environment, such as the presence of air, also plays a key role in the degradation process. researchgate.net
Strategies to enhance the stability of such a polymer could include:
Copolymerization: Introducing more stable monomer units into the polymer chain can interrupt the degradation process.
Inclusion of UV Stabilizers: Blending the polymer with additives that absorb UV radiation or quench excited states can protect the Si-Si backbone.
Structural Modification: Attaching energy-quenching groups to the phenyl rings could provide an intramolecular pathway to dissipate energy before bond cleavage occurs.
Silicone resins are highly cross-linked polymers with a three-dimensional Si-O-Si network structure. researchgate.net They are typically synthesized by the hydrolysis and condensation of multifunctional organosilanes, such as trichlorosilanes or trialkoxysilanes. researchgate.net Methylphenyl silicone resins, which incorporate both methyl and phenyl groups, are widely used for their excellent thermal stability, flexibility, and compatibility with organic resins. sisib.bizresearchgate.net The phenyl groups, in particular, impart high heat resistance. sisib.biz
This compound, in its native form (a diaryldihydrosilane), is not a typical precursor for silicone resins because it lacks the hydrolyzable alkoxy or halogen groups necessary for forming a siloxane network. To be used in this context, it would need to be functionalized, for example, by converting it to bis(2-methylphenyl)dialkoxysilane. Subsequent co-hydrolysis of this monomer with other precursors like methyltrialkoxysilane could produce a novel methyl-bis(2-methylphenyl) silicone resin. The properties of such a resin would be expected to include high thermal stability and specific solubility characteristics due to the bulky aromatic groups.
Polysilanes and Poly(silphenylenesiloxanes)
Silane (B1218182) Coupling Agents and Adhesion Promoters
Silane coupling agents are bifunctional molecules, typically with the structure Y-R-SiX₃, where 'X' is a hydrolyzable group (like alkoxy) that bonds to inorganic surfaces, and 'Y' is an organofunctional group that bonds with an organic polymer matrix. nih.gov They act as molecular bridges at the interface between inorganic fillers (e.g., glass, silica) and organic polymers, enhancing adhesion and the mechanical properties of composite materials. nih.govgelest.com
The primary mechanism of silane coupling agents involves the hydrolysis of the alkoxy or chloro groups into silanol (B1196071) (Si-OH) groups in the presence of water. These silanols then condense with hydroxyl groups on the surface of inorganic substrates (like silica (B1680970) or alumina) to form stable covalent Si-O-Substrate bonds. rsc.org
This compound is not a conventional silane coupling agent because it lacks the necessary hydrolyzable groups. Its Si-H bonds are not reactive toward inorganic oxide surfaces under typical application conditions. To function as a surface modifier or coupling agent, the molecule would need significant chemical modification to introduce reactive hydrolyzable groups onto the silicon atom. For instance, if converted to bis(2-methylphenyl)methylethoxysilane, it could potentially be used to modify a surface, imparting the specific steric and electronic characteristics of the o-tolyl groups to the substrate. Such a modification could be used to control the surface energy and compatibility of fillers with a polymer matrix. researchgate.net
Enhancing Interfacial Properties in Composites
There is no specific research data available detailing the use of this compound for enhancing interfacial properties in composites.
Components in Coatings, Sealants, and Adhesives
Specific studies on the application of this compound as a component in coatings, sealants, or adhesives have not been identified in the reviewed literature.
Generally, organosilanes are incorporated into these formulations to act as adhesion promoters or crosslinkers. sisib.comdakenchem.com As adhesion promoters, they form a chemical bridge between the substrate and the coating or sealant, significantly improving bond strength and durability, particularly in the presence of moisture. sisib.comaccessrudolftech.com They can be added to the formulation directly or used as a primer on the substrate. sisib.com Phenyl-containing silanes can also impart thermal stability. However, without specific research, the performance and compatibility of this compound in such applications remain uncharacterized.
Functional Materials for Electronics and Energy Storage
There is no available research describing the use or performance of this compound in photoresist formulations.
Photoresists are light-sensitive materials used in photolithography to create patterns on substrates. The development of new photoresist materials, including small molecules or "molecular glasses," is a focus of research for next-generation lithography to create smaller features. cornell.edu While silicon-containing compounds are explored for their etch resistance, the specific evaluation of this compound for this purpose is not documented in scientific publications.
While there is no direct research focused on this compound as a primary component in organic semiconductors, the broader class of phenyl silanes is noted for its potential in these areas. Phenyl silanes can offer high thermal stability and a high refractive index, which are desirable properties for electronic and LED applications. cfsilicones.com
Organic semiconductors are the active materials in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). acs.orgsigmaaldrich.com The molecular structure of these materials dictates their electronic properties. Some complex diarylsilane derivatives have been synthesized and investigated as components in organic electronics, for instance, as electron-accepting materials in UV sensors. researchgate.net However, dedicated studies on the synthesis, characterization, and device performance of this compound as an organic semiconductor are absent from the literature.
No specific studies detailing the use of this compound as an electrolyte additive in battery technologies were found.
In the field of lithium-ion batteries, silane-based compounds are investigated as electrolyte additives to enhance performance and safety. dakenchem.com Their proposed functions include stabilizing the solid electrolyte interphase (SEI) on the anode, which is critical for long-term cycling, and improving the thermal stability of the electrolyte. dakenchem.comgoogle.comgoogle.com Various novel silane structures have been synthesized and tested for these purposes. researchgate.net Despite this general interest, research findings on the specific effects of adding this compound to battery electrolytes have not been published.
Applications in Catalysis and Organic Synthesis
Ligands for Homogeneous and Heterogeneous Catalysis
The silicon center in organosilanes can be functionalized to create ligands that coordinate with transition metals, forming catalysts for a variety of chemical transformations. The substituents on the silicon atom play a crucial role in tuning the steric and electronic environment of the metal center, thereby influencing the catalyst's activity, selectivity, and stability.
The design of ligands based on organosilanes often focuses on creating sterically demanding and electronically tunable frameworks. The synthesis of such ligands typically involves the substitution of the hydride groups on the silicon atom with donor groups capable of coordinating to a metal center. For instance, sterically hindered lithium bis(amino)silanes can be synthesized and structurally characterized to serve as highly reactive polar organometallic intermediates. scg.ch The synthetic strategy often involves a stepwise lithiation followed by reaction with appropriate substrates. scg.ch
In the context of bis(aryl)silanes, the synthesis of ligands can be achieved by reacting the parent silane (B1218182) with organolithium reagents or other nucleophiles to introduce coordinating atoms like nitrogen or phosphorus. For example, the reaction of a diaryldichlorosilane with amines can yield bis(amino)silanes, which can act as bidentate ligands. The bulky aryl substituents on these ligands significantly influence the coordination geometries and aggregation states of the resulting metal complexes. scg.ch While specific synthetic routes starting from Bis(2-methylphenyl)silane are not extensively detailed in the provided literature, analogous syntheses of bis(2-pyridyl)silane ligands suggest that the silicon center is reactive towards functionalization to create effective ligands for transition metals.
Molecular catalysts, particularly those based on Group IV metals like zirconium and titanium, are of immense industrial importance for olefin polymerization. core.ac.uknih.gov The ligand framework around the metal center is a key determinant of the catalyst's performance, including its activity, thermal stability, and the properties of the resulting polymer (e.g., molecular weight, tacticity, and comonomer incorporation). nih.gov
Silane-bridged ligands have been successfully employed in the design of metallocene and post-metallocene catalysts for olefin polymerization. For example, silane- and siloxane-bridged binuclear zirconocenes have been studied as catalysts for ethylene polymerization, demonstrating that the nature of the bridge influences the catalytic activity. northwestern.edu These catalysts typically require activation by a cocatalyst, such as methylaluminoxane (MAO). northwestern.edu The coordination-insertion mechanism is the generally accepted pathway for polymerization, where the olefin coordinates to the metal center and subsequently inserts into the metal-alkyl bond, leading to chain growth. researchgate.net The structure of the ligand, including the steric bulk of groups like 2-methylphenyl, can influence the rate of olefin insertion and chain transfer processes, thereby controlling the polymer's microstructure. core.ac.uk
Table 1: Comparison of Catalyst Performance in Ethene/Propene Copolymerization This table illustrates how different ligand structures around a metal center can affect catalytic performance. While not specific to this compound, it demonstrates the principle of ligand influence.
| Catalyst System | ΔΔG‡ (kcal/mol) | Calculated re (Ethene/Propene reactivity ratio) |
| 1-Hf | 1.5 | 10.4 |
| 1-Ti | 1.8 | 16.5 |
| 1-Zr | 2.3 | 36.0 |
| 2-Zr | 1.7 | 14.1 |
Data adapted from a computational study on various metallocene catalysts, illustrating the impact of the metal and ligand framework on copolymerization selectivity. core.ac.uk
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Organosilanes are effective nucleophilic partners in these reactions, most notably in the Hiyama coupling. thermofisher.com The reaction typically involves the coupling of an organosilane with an organohalide or triflate, catalyzed by a palladium complex. thermofisher.comgelest.com Activation of the silicon-carbon bond is often required, which can be achieved using a fluoride source or a strong base. thermofisher.com
Ligands play a critical role in the efficacy of the palladium catalyst. Bis(2-pyridyl)silane-derived palladium complexes, for instance, have been shown to be effective catalysts for cross-coupling reactions involving organostannanes. acs.org The bidentate nature of such ligands can stabilize the palladium center and facilitate the catalytic cycle. It is plausible that ligands derived from this compound could similarly participate in and promote cross-coupling reactions, with the ortho-methyl groups providing steric influence that could affect the selectivity of the transformation. The use of aryltrialkoxysilanes in Hiyama couplings to synthesize a diverse range of diarylmethanes highlights the versatility of silicon-based reagents in this area. thermofishersci.in
Reagents in Organic Synthesis
Beyond their use as ligand precursors, organosilanes like this compound can function directly as reagents in organic synthesis, primarily for introducing silicon-containing moieties into molecules or as versatile building blocks for more complex structures.
The term "siliconization" can refer to the introduction of a silyl (B83357) group into an organic molecule. This is a common strategy for protecting functional groups, such as alcohols, amines, and carboxylic acids. thermofisher.com The stability of the silyl ether or related group can be tuned by altering the substituents on the silicon atom. thermofisher.com
Hydrosilylation, the addition of a Si-H bond across a double or triple bond, is a fundamental method for incorporating silicon into organic molecules. While not explicitly detailed for this compound, this reaction is a general feature of hydrosilanes. Furthermore, organosilanes can be designed for specific synthetic goals, such as incorporating a hydrogen bond donor to activate the silane for catalytic amidation. torontomu.ca The synthesis of organosilanes is a key step in developing new reagents for siliconization. torontomu.ca
Organosilanes are increasingly recognized as fundamental building blocks for the construction of complex organic compounds and organic-inorganic hybrid materials. mdpi.comhilarispublisher.com Their stability, coupled with the ability to undergo specific chemical transformations like cross-coupling, makes them valuable synthetic intermediates. illinois.edu
The general structure of organoalkoxysilanes, R-[Si-(OR')3]n, allows them to act as precursors for a wide variety of molecules and materials. mdpi.com By choosing the appropriate organic moiety (R), these building blocks can be used to modify surfaces or create materials with specific properties. mdpi.com For example, bis-silylated polyethylene glycol has been used as a building block for 3D bioprinting hydrogels through a sol-gel process. The synthesis of complex molecules can be streamlined by using pre-functionalized building blocks that are sequentially joined together, a strategy known as iterative cross-coupling. illinois.edu this compound, with its defined stereochemistry and potential for further functionalization at the silicon center, fits the profile of a versatile building block for the synthesis of complex molecular architectures.
Radical Reductions with Organosilanes
The use of organosilanes as reducing agents in radical chemistry has emerged as a significant alternative to traditional tin-based reagents, addressing the toxicity and removal issues associated with organotin compounds. While various organosilanes have been explored for these "tin-free" radical reductions, specific, detailed research on the application of this compound in this context is not extensively documented in publicly available scientific literature.
General principles of radical reductions with organosilanes involve the generation of a silyl radical, which then participates in a radical chain reaction. This process typically includes the abstraction of a functional group from the substrate by the silyl radical, forming a carbon-centered radical. This radical then abstracts a hydrogen atom from the silane, yielding the reduced product and regenerating the silyl radical to propagate the chain.
While compounds like triphenylsilane and tris(trimethylsilyl)silane are more commonly cited in studies of radical reductions, the reactivity of arylsilanes such as this compound is influenced by the nature of the substituents on the silicon atom. The electronic and steric effects of the 2-methylphenyl groups would play a role in the stability of the corresponding silyl radical and the kinetics of the hydrogen atom transfer steps.
Further research is needed to fully characterize the utility and scope of this compound as a reagent in radical reductions and to gather specific data on its performance with various substrates and reaction conditions.
Structure Reactivity and Structure Property Relationships
Influence of Aryl Substituents on Electronic and Steric Properties
The defining features of Bis(2-methylphenyl)silane, also known as di-o-tolylsilane, are the two 2-methylphenyl (o-tolyl) groups bonded to the silicon atom. These substituents exert significant influence over the molecule's electronic and steric landscape.
Electronic Effects: Aryl groups are generally electron-withdrawing via induction, which can decrease the electron density at the silicon center compared to alkylsilanes. nih.gov However, the methyl groups on the phenyl rings are electron-donating, which can partially counteract this effect. In spectroscopic analysis, aryl substituents on a silicon atom typically cause a high-field shift in the 29Si NMR spectrum, indicating increased electron shielding at the silicon nucleus compared to methyl groups. nih.gov This suggests that the positive mesomeric effect (electron donation through resonance) of the aryl groups can be a dominant factor. nih.gov
Steric Effects: The ortho-position of the methyl groups introduces considerable steric bulk around the silicon atom. This steric hindrance is more pronounced than in its isomers, Bis(4-methylphenyl)silane or the unsubstituted diphenylsilane. This increased bulk can affect reaction kinetics, for instance, by hindering the approach of reactants to the silicon center. The steric demand of the o-tolyl groups can also influence the selectivity of reactions in which the silane (B1218182) participates, favoring pathways that minimize steric clash. researchgate.net
| Compound | Key Substituent Feature | Primary Electronic Influence | Relative Steric Hindrance |
|---|---|---|---|
| This compound | Ortho-methyl groups | Electron-donating methyl group counteracts aryl withdrawal | High |
| Bis(4-methylphenyl)silane | Para-methyl groups | Electron-donating methyl group enhances electron density | Moderate |
| Diphenylsilane | No methyl groups | Inductive electron withdrawal by phenyl rings | Moderate |
| Dimethylphenylsilane | One phenyl, two methyl groups | Combination of aryl withdrawal and alkyl donation | Low |
Conformational Effects on Reactivity and Spectroscopic Signatures
The rotation around the silicon-carbon bonds in this compound allows for different spatial arrangements of the o-tolyl groups, known as conformations. These conformations are not equally stable due to steric repulsion between the ortho-methyl groups and the Si-H bonds.
The specific conformation of the molecule can influence its reactivity. For instance, the accessibility of the Si-H bonds for reactions like hydrosilylation or dehydrocoupling can be conformation-dependent. Different conformers may present different energy barriers for a given reaction, leading to a distribution of products.
Spectroscopic techniques are sensitive to these conformational differences.
NMR Spectroscopy : Variable-temperature NMR studies can reveal the presence of different conformers and provide information about the energy barriers to rotation around the Si-C bonds. rsc.org The chemical shifts of both proton (¹H) and silicon (²⁹Si) nuclei can be affected by the molecule's geometry. For example, ²⁹Si NMR chemical shifts are highly sensitive to the electronic environment and substitution pattern at the silicon atom. nih.gov
Infrared (IR) Spectroscopy : The Si-H stretching vibration, typically observed around 2100-2200 cm⁻¹, can be sensitive to the conformational state. rsc.org In some molecules, strong dipole-dipole coupling between Si-H bonds in specific orientations can lead to splitting of this IR band, providing insight into the relative orientation of these bonds in different conformers. rsc.org
Impact of Molecular Architecture on Polymeric and Material Performance
This compound can serve as a monomer for the synthesis of polysilanes, which are polymers with a silicon backbone. The unique architecture of this monomer imparts specific properties to the resulting polymer, poly(di-o-tolylsilane).
The bulky o-tolyl groups have a profound impact on the polymer's properties:
Solubility and Processability : The steric hindrance from the ortho-methyl groups can disrupt regular chain packing, potentially increasing the polymer's solubility in organic solvents compared to less substituted polysilanes.
Thermal Stability : The aromatic rings contribute to the thermal stability of the polymer backbone.
Photophysical Properties : Polysilanes are known for their unique electronic properties, arising from σ-conjugation along the silicon backbone. mdpi.com The conformation of the Si-Si backbone, which is heavily influenced by the steric interactions of the side groups, dictates the electronic and optical properties, such as UV absorption and fluorescence. mdpi.com The bulky o-tolyl groups force the polymer backbone into a specific conformation, which in turn determines its characteristic absorption maximum (λ_max).
When incorporated into materials like silicone elastomers or composites, the structure of the silane influences the final properties. Organofunctional silanes are used as coupling agents to improve adhesion between inorganic fillers and polymer matrices. nih.govmdpi.com The o-tolyl groups in this compound would increase the hydrophobicity and affect the interfacial compatibility with a given polymer matrix. This can enhance mechanical strength and thermal stability in the final composite material. mdpi.com
| Architectural Feature | Resulting Polymer/Material Property | Underlying Reason |
|---|---|---|
| Two o-tolyl side groups | Modified polymer chain conformation | Steric repulsion between bulky side groups influences the Si-Si backbone dihedral angles. acs.org |
| Aromatic rings | Enhanced thermal stability | The inherent stability of phenyl rings contributes to the overall stability of the material. |
| Si-H functional groups | Potential for cross-linking/polymerization | The Si-H bonds are reactive sites for reactions like hydrosilylation or dehydrocoupling to form polymers or networks. mdpi.com |
| Overall molecular structure | Altered photophysical properties (UV absorption, emission) | The electronic structure, governed by σ-conjugation along the polymer backbone, is sensitive to conformation. mdpi.com |
Designing for Specific Catalytic Activity and Selectivity
While this compound itself is not a catalyst, it is a crucial reagent in many catalytic reactions, particularly hydrosilylation, where a Si-H bond is added across an unsaturated bond. mdpi.com The structure of the silane is a key factor in determining the outcome and selectivity of these reactions.
The design principles for achieving specific catalytic outcomes with silanes like this compound involve tuning both steric and electronic factors:
Steric Control for Regioselectivity : In the hydrosilylation of alkenes, the steric bulk of the silane can influence which of the two possible regioisomers (Markovnikov or anti-Markovnikov product) is formed. The large steric profile of the di-o-tolylsilyl group can direct an incoming catalyst-alkene complex to a specific orientation, thereby enhancing the selectivity for one product over the other. acs.org
Electronic Effects on Reactivity : The electronic nature of the substituents on the silicon atom affects the polarity and reactivity of the Si-H bond. This, in turn, influences the rate of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. nih.gov
Catalyst-Substrate Matching : The effectiveness and selectivity of a catalytic system often depend on the interplay between the catalyst's ligand sphere and the silane's structure. researchgate.net For example, a catalyst with a sterically demanding ligand might be required to achieve high selectivity with a less bulky silane, whereas a bulky silane like this compound might achieve high selectivity even with a less demanding catalyst. The choice of catalyst and silane must be matched to control side reactions like alkene isomerization or silane redistribution. nih.govresearchgate.net
Research into catalytic hydrosilylation and dehydrocoupling demonstrates that the selectivity for a desired product versus side products is highly dependent on the steric and electronic environment of both the metal catalyst and the silane substrate. researchgate.net Therefore, the specific structure of this compound makes it a valuable tool for chemists to control the outcome of catalytic transformations.
Future Research Directions and Emerging Trends
Development of Novel Synthetic Routes with Enhanced Sustainability
The traditional synthesis of organosilanes, often relying on Grignard or organolithium reagents, presents limitations regarding functional group tolerance. rsc.org Modern synthetic chemistry is increasingly focused on "green" and sustainable practices, aiming to minimize hazardous waste and improve reaction efficiency. acs.orgresearchgate.netuni-regensburg.de In this context, future research into the synthesis of bis(2-methylphenyl)silane is moving beyond classical methods.
Exploration of New Catalytic Applications and Mechanistic Insights
Diarylsilanes are recognized for their role in catalysis, particularly in hydrosilylation reactions, which are fundamental for producing a wide array of organosilicon compounds, including industrially significant silicones. mdpi.comrsc.org While platinum-based catalysts have been historically dominant, there is a strong drive to develop more cost-effective and selective catalyst systems. rsc.org
Future investigations will likely focus on expanding the catalytic applications of this compound beyond established uses. This includes its potential as a reducing agent in asymmetric synthesis, where the steric bulk of the 2-methylphenyl groups could influence enantioselectivity. acs.org Deeper mechanistic studies, employing both experimental and computational techniques, are crucial for understanding the catalytic cycles. For instance, while the Chalk-Harrod and modified Chalk-Harrod mechanisms are often implicated in hydrosilylation, a detailed understanding of how the specific structure of this compound influences reaction pathways is an area ripe for exploration. rsc.orgacs.org Such insights are vital for the rational design of new, more efficient catalysts.
Advanced Functional Material Design Incorporating this compound Frameworks
The unique structural and electronic properties of organosilicon compounds make them valuable building blocks for advanced functional materials. rsc.org The incorporation of the this compound framework into polymers and other materials can impart desirable characteristics such as thermal stability, hydrophobicity, and specific electronic properties.
Future research will focus on the rational design of high-performance polymers where this compound is a key monomer or cross-linking agent. solvay.comhighperformancepolymer.descispace.comradicigroup.comexxonmobilchemical.com In the realm of organic electronics, the development of materials for devices like organic light-emitting diodes (OLEDs) is a promising avenue. The silicon center and the aryl substituents in this compound can be systematically modified to tune the electronic properties, such as the HOMO/LUMO energy levels, to optimize performance in these applications. researchgate.netresearchgate.netsigmaaldrich.com Research into silole derivatives, which can exhibit aggregation-induced emission (AIE), is another exciting direction, with potential applications in sensors and bio-imaging. ust.hk
Integration of Computational and Experimental Methodologies for Predictive Design
The synergy between computational modeling and experimental work is becoming increasingly critical in chemical research. illinois.edudemokritos.gr Computational methods, such as Density Functional Theory (DFT), allow for the prediction of molecular structures, electronic properties, and reaction mechanisms, providing valuable insights that can guide experimental efforts. mdpi.commghpcc.orgrsc.orgarxiv.org
For this compound, future research will heavily leverage this integrated approach. Computational screening of potential catalysts for its synthesis or its application in catalysis can significantly accelerate the discovery process. nih.govacs.orgrsc.org Similarly, the predictive modeling of the properties of polymers and functional materials containing the this compound unit will enable the in-silico design of materials with tailored characteristics before their synthesis, saving time and resources. mghpcc.orgrsc.org This predictive power is essential for the rapid development of next-generation materials for specific technological needs.
Expanding Applications in Niche Advanced Technologies
Beyond the broader areas of catalysis and materials science, this compound and its derivatives have the potential to find applications in various niche advanced technologies. The development of specialized organosilicon compounds for use in medical devices and drug delivery systems is an emerging field where the biocompatibility and tunable properties of silanes are advantageous.
Furthermore, the unique properties of organosilicon materials are being explored for applications in areas such as protective coatings, where their chemical resistance and thermal stability are highly valued. The ability to fine-tune the properties of these materials at the molecular level, by modifying the substituents on the silicon atom, opens up a vast design space for creating materials with specific functionalities for highly specialized applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
